molecular formula C12H17NO B173509 (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine CAS No. 112225-62-4

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Cat. No. B173509
CAS RN: 112225-62-4
M. Wt: 191.27 g/mol
InChI Key: DXZVRFYHBJOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a type of heterocyclic compound . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been investigated, and these reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .


Molecular Structure Analysis

The structure of “(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

There are several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Scientific Research Applications

Photoprotective Applications

Due to its chromanone structure, the compound absorbs UV radiation. Researchers explore its use in sunscreens and photoprotective formulations. Its ability to prevent UV-induced skin damage and photoaging makes it valuable in cosmetic and dermatological applications.

Mechanism of Action

The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

properties

IUPAC Name

2,2,6-trimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZVRFYHBJOICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethylchroman-4-amine

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